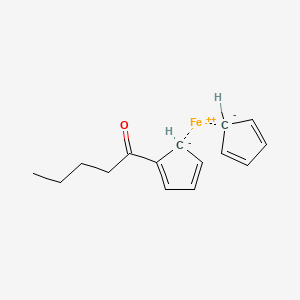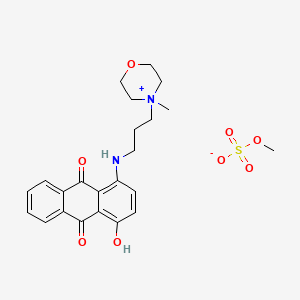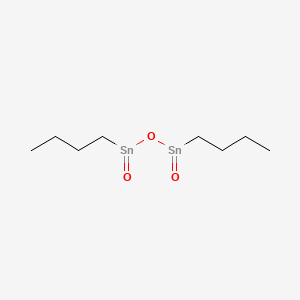
Aminocarbonyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminocarbonyloxamide is an organic compound characterized by its white to pale yellow solid appearance. It possesses a structure similar to urea, featuring an amino group attached to a carbonyl group and an oxamide moiety. This compound is slightly soluble in water but has limited solubility overall .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aminocarbonyloxamide can be synthesized through the oxidation of amines to amides. This process involves the use of transition metal-based oxidants or non-metal-based oxidants, with molecular oxygen often serving as an oxidant in the presence of catalysts . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve additional purification steps to remove any impurities and achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Aminocarbonyloxamide undergoes various chemical reactions, including:
Oxidation: Conversion of amines to amides using oxidants.
Reduction: Reduction of amides to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Transition metal-based oxidants, molecular oxygen, and specific catalysts.
Reduction: Lithium aluminum hydride, controlled temperature, and inert atmosphere.
Substitution: Nucleophiles, appropriate solvents, and controlled reaction conditions.
Major Products Formed:
Oxidation: Formation of amides from amines.
Reduction: Formation of amines from amides.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Aminocarbonyloxamide finds applications in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of aminocarbonyloxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and carbonyl groups play a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and molecular pathways .
Comparaison Avec Des Composés Similaires
Aminocarbonyloxamide can be compared with other similar compounds, such as:
Urea: Similar structure but different reactivity and solubility properties.
Oxamide: Shares the oxamide moiety but lacks the amino group.
Amides: General class of compounds with similar functional groups but varying structures and properties
This compound stands out due to its unique combination of amino and oxamide groups, which confer distinct chemical and biological properties.
Propriétés
| 617-49-2 | |
Formule moléculaire |
C3H5N3O3 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
N'-carbamoyloxamide |
InChI |
InChI=1S/C3H5N3O3/c4-1(7)2(8)6-3(5)9/h(H2,4,7)(H3,5,6,8,9) |
Clé InChI |
QKVYYYORISFLAF-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)

